

5-Bromo-6-chloropicolinonitrile molecular weight and formula

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Compound of Interest

Compound Name: **5-Bromo-6-chloropicolinonitrile**

Cat. No.: **B1375829**

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An In-Depth Technical Guide to **5-Bromo-6-chloropicolinonitrile**: A Versatile Orthogonal Building Block for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of **5-Bromo-6-chloropicolinonitrile**, a heterocyclic building block of significant interest to researchers and scientists in drug development. We will delve into its core physicochemical properties, strategic applications, and detailed experimental methodologies. The central thesis of this guide is the molecule's powerful "orthogonal reactivity," a feature that allows for selective, sequential functionalization at two distinct sites on the pyridine ring. This property makes it an exceptionally valuable tool for rapidly generating molecular diversity in the synthesis of complex pharmaceutical agents. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to leverage this reagent to its full potential.

Core Concepts: Chemical Identity and Properties

5-Bromo-6-chloropicolinonitrile is a disubstituted pyridine derivative. It is crucial to distinguish it from its common isomer, 5-bromo-6-chloronicotinonitrile, as the position of the nitrile group dictates the electronic properties and reactivity of the scaffold. The "picolino" prefix specifies the nitrile (cyano) group is at the C2 position, adjacent to the ring nitrogen.

The primary value of this molecule stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C6 position is activated towards nucleophilic aromatic

substitution (SNAr), while the bromine atom at the C5 position is primarily suited for palladium-catalyzed cross-coupling reactions. This dual-reactivity profile allows for a programmed, stepwise approach to molecular elaboration.

Physicochemical Data

Quantitative data for **5-Bromo-6-chloropicolinonitrile** is summarized below. This information is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ BrClN ₂	[1]
Molecular Weight	217.45 g/mol	[1] [2]
CAS Number	1256823-65-0	[1] [3]
IUPAC Name	5-bromo-6-chloropyridine-2-carbonitrile	N/A
Appearance	White to off-white solid (Typical)	N/A
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Note: Experimental data such as melting and boiling points are not consistently available in the literature for this specific isomer. Researchers should perform their own characterization.

The Principle of Orthogonal Reactivity

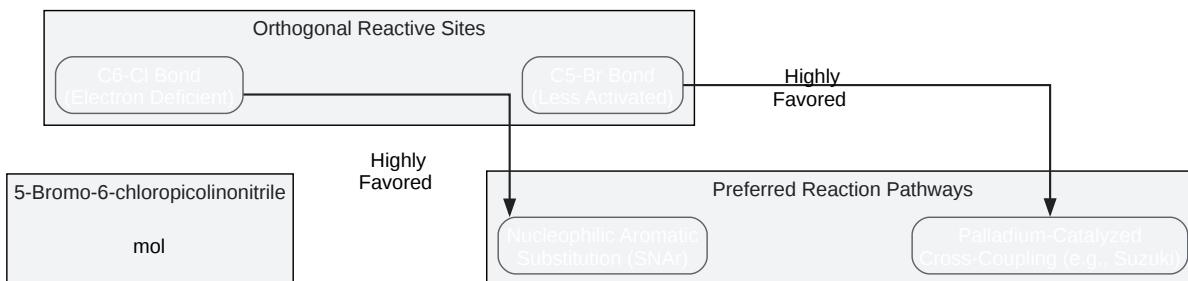
The strategic utility of **5-Bromo-6-chloropicolinonitrile** is best understood through the concept of orthogonal reactivity. The electronic environment of the pyridine ring renders the C-Cl and C-Br bonds chemically distinct, allowing one to be manipulated while the other remains intact under specific reaction conditions.

- C6-Cl Bond Activation (SNAr): The chlorine atom is at an ortho position relative to the electron-withdrawing nitrile group and at an ortho position to the ring nitrogen. This geometry strongly activates the C6 position for attack by nucleophiles via the Nucleophilic Aromatic

Substitution (SNAr) mechanism.[4][5][6] The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), making this substitution highly efficient.[7]

- C5-Br Bond for Cross-Coupling: The bromine atom is less activated towards SNAr. Its primary utility lies in its ability to readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] In these reactions, the palladium catalyst preferentially inserts into the more reactive C-Br bond over the C-Cl bond, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds.

The following diagram illustrates these distinct reactive sites on the molecule.



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Caption: Orthogonal reactivity of **5-Bromo-6-chloropicolinonitrile**.

Synthetic Applications & Experimental Protocols

The true power of this reagent is realized in its application. Below are field-proven, representative protocols for leveraging its orthogonal reactivity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

This procedure details the displacement of the C6-chloro group with a primary amine, a common step in building kinase inhibitor scaffolds.

Objective: To synthesize a 6-amino-5-bromopicolinonitrile derivative.

Methodology:

- Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add **5-Bromo-6-chloropicolinonitrile** (1.0 eq).
- Solvent & Base: Dissolve the starting material in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane. Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).
- Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the mixture.
- Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined empirically.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol describes the formation of a C-C bond at the C5 position, a cornerstone of modern medicinal chemistry for creating biaryl structures.[\[10\]](#)

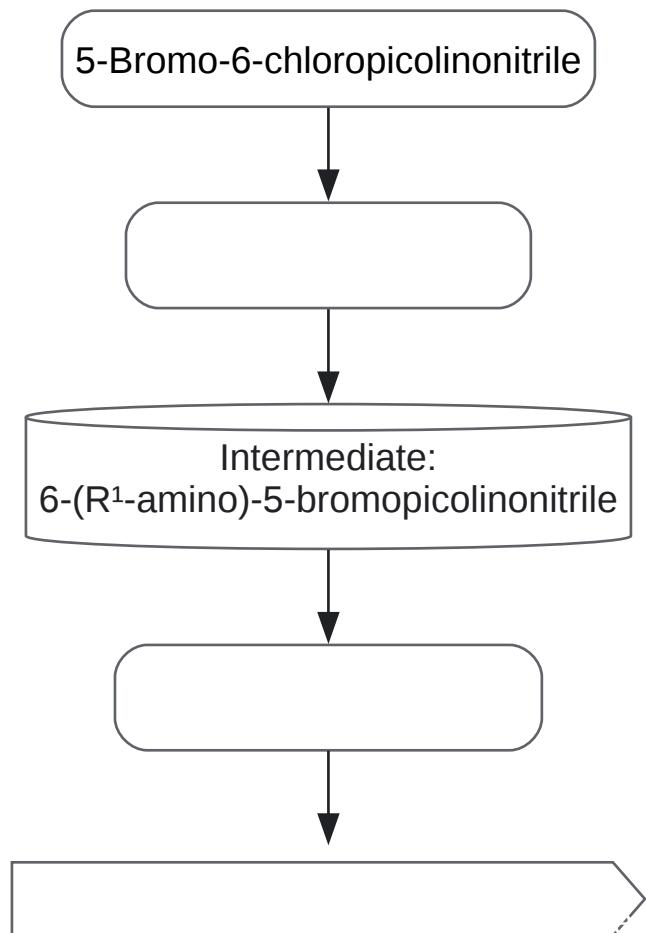
Objective: To synthesize a 5-aryl-6-chloropicolinonitrile derivative.

Methodology:

- **Reagent Preparation:** In a reaction vessel, combine **5-Bromo-6-chloropicolinonitrile** (1.0 eq), the desired arylboronic acid or arylboronic ester (1.2-1.5 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- **Catalyst System:** Add a palladium catalyst, for example, $Pd(PPh_3)_4$ (0.05-0.10 eq) or a combination of a palladium source like $Pd_2(dba)_3$ and a ligand like SPhos or XPhos.
- **Solvent:** Add a degassed solvent system, typically a mixture of Dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the $Pd(0)$ catalyst.
- **Reaction:** Heat the mixture under an inert atmosphere to 80-100 °C.
- **Monitoring:** Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
- **Purification:** Dry the organic phase over Na_2SO_4 , filter, and concentrate. Purify the residue by flash chromatography.

Strategy: Sequential Functionalization Workflow

The protocols above can be combined sequentially to generate highly complex molecular architectures. A common strategy is to first perform the SNAr reaction, which is often more robust, followed by the more sensitive palladium-catalyzed cross-coupling.



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Caption: A sequential SNAr and Suzuki coupling workflow.

Safety and Handling

Proper handling of **5-Bromo-6-chloropicolinonitrile** is essential. While a specific safety data sheet for this exact CAS number is not universally available, data from closely related isomers like 5-bromo-6-chloropyridine-3-carbonitrile provides a strong basis for hazard assessment.[\[2\]](#)

Hazard Class	GHS Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	[2] Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves and clothing. Avoid breathing dust. Use only in a well-ventilated area.
Skin Irritation	H315: Causes skin irritation	[2] Wear protective gloves. If on skin, wash with plenty of water.
Eye Irritation	H319: Causes serious eye irritation	[2] Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation	H335: May cause respiratory irritation	[2] Avoid breathing dust. Use in a fume hood.

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as recommended.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-6-chloropicolinonitrile is more than a simple chemical reagent; it is a sophisticated synthetic tool for drug discovery. Its defining feature of orthogonal reactivity provides medicinal chemists with a reliable and programmable platform for synthesizing diverse libraries of complex molecules. By understanding the distinct chemical logic of its two reactive sites, researchers can strategically and efficiently build novel scaffolds, accelerating the discovery of new therapeutic agents.

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